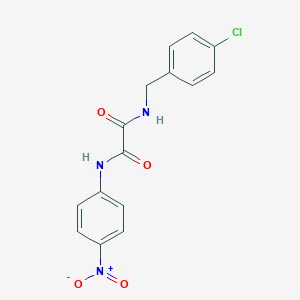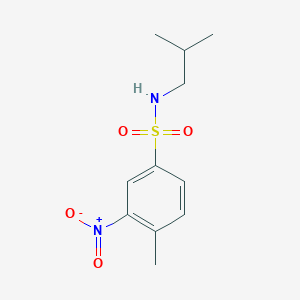![molecular formula C16H15N3O5S B410791 N'-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-4-NITROBENZOHYDRAZIDE](/img/structure/B410791.png)
N'-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-4-NITROBENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide is a complex organic compound with a unique structure that includes nitro, methoxy, and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide to form 2-methoxy-4-nitrobenzoic acid . This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the desired benzohydrazide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: May be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Shares the methoxy and nitro groups but lacks the benzohydrazide moiety.
2-Methoxy-4-nitrobenzonitrile: Contains the methoxy and nitro groups but has a nitrile group instead of the benzohydrazide moiety.
Uniqueness
N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide is unique due to the presence of the benzohydrazide moiety, which can participate in a variety of chemical reactions and interactions
Eigenschaften
Molekularformel |
C16H15N3O5S |
|---|---|
Molekulargewicht |
361.4g/mol |
IUPAC-Name |
2-methoxy-4-methylsulfanyl-N'-(4-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C16H15N3O5S/c1-24-14-9-12(25-2)7-8-13(14)16(21)18-17-15(20)10-3-5-11(6-4-10)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) |
InChI-Schlüssel |
GEFFHOIDNYAXOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-({4-nitrophenoxy}acetyl)hydrazino]carbothioyl}acetamide](/img/structure/B410709.png)

![8-nitro-6-methoxy-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B410711.png)
![2-(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410713.png)
![N-(2-ethoxyphenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410714.png)


![N-cyclohexyl-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410722.png)
![N-(4-ethoxyphenyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B410724.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N,N-dimethylacetamide](/img/structure/B410725.png)
![N-(3,4-dimethylphenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410726.png)
![2-[3-nitro(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B410727.png)
![N-(3,4-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B410728.png)

